Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone
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Overview
Description
Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is a chemical compound characterized by the presence of a pyrrolidine ring attached to a trifluorophenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone typically involves the reaction of pyrrolidine with 2,4,6-trifluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted trifluorophenyl derivatives.
Scientific Research Applications
Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability, making it a promising candidate for further pharmacological studies .
Comparison with Similar Compounds
- Pyrrolidin-1-yl(2,3,6-trifluorophenyl)methanone
- Pyrrolidin-1-yl(2,4,5-trifluorophenyl)methanone
- Pyrrolidin-1-yl(3,4,5-trifluorophenyl)methanone
Comparison: Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in medicinal chemistry and drug design .
Properties
IUPAC Name |
pyrrolidin-1-yl-(2,4,6-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNPLCIHRCPCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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